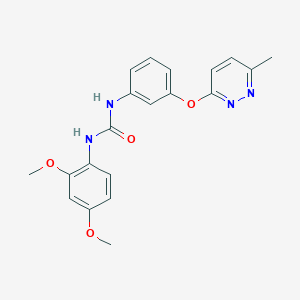

6-Fluoro-3-methoxy-1,2,3,4-tetrahydroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

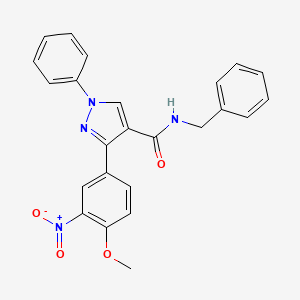

“6-Fluoro-3-methoxy-1,2,3,4-tetrahydroquinoline” is a chemical compound . It’s an intermediate in the production of anti-cancer quinoline derivatives and antibacterial agents .

Synthesis Analysis

The synthesis of similar compounds like 1,2,3,4-tetrahydroquinolines often involves reduction or oxidation followed by cyclization, S_NAr-terminated sequences, acid-catalyzed ring closures or rearrangements, high-temperature cyclizations, and metal-promoted processes .

Molecular Structure Analysis

The molecular formula of “6-Fluoro-3-methoxy-1,2,3,4-tetrahydroquinoline” is C10H13NO . The InChI Key is FRXSZNDVFUDTIR-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis of Fluorinated Quinolines

Fluorinated quinolines, including 6-Fluoro-3-methoxy-1,2,3,4-tetrahydroquinoline, are synthesized using a variety of methods, such as cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, and direct fluorinations . These synthetic methods are crucial in the development of novel fluoroquinolines with unique properties .

Functionalization of Polyfluorinated Quinolines

Novel approaches to the functionalization of polyfluorinated quinolines, including 6-Fluoro-3-methoxy-1,2,3,4-tetrahydroquinoline, are being explored. These include nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .

Biological Activity

Fluoroquinolines, including 6-Fluoro-3-methoxy-1,2,3,4-tetrahydroquinoline, exhibit remarkable biological activity. They are known to inhibit various enzymes, exhibiting antibacterial, antineoplastic, and antiviral activities .

Medical Applications

Fluoroquinolines have found applications in medicine. For instance, the quinoline skeleton has been used as a basic structure for the development of synthetic antimalarial drugs . Other fluoroquinolines have proven useful in transplantation medicine, and for the treatment of rheumatic arthritis and psoriasis .

Agricultural Applications

A number of fluorinated quinolines, potentially including 6-Fluoro-3-methoxy-1,2,3,4-tetrahydroquinoline, have found application in agriculture .

Components for Liquid Crystals

Fluorinated quinolines are also used as components for liquid crystals .

Organic Intermediates

1,2,3,4-Tetrahydro-6-methoxyquinoline, a compound similar to 6-Fluoro-3-methoxy-1,2,3,4-tetrahydroquinoline, is used as an organic intermediate in chemical reagents and fine chemicals .

Pharmaceutical Research and Development

1,2,3,4-Tetrahydro-6-methoxyquinoline is used in pharmaceutical research and development, suggesting that 6-Fluoro-3-methoxy-1,2,3,4-tetrahydroquinoline may have similar applications .

properties

IUPAC Name |

6-fluoro-3-methoxy-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c1-13-9-5-7-4-8(11)2-3-10(7)12-6-9/h2-4,9,12H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPZQQBWAOJECCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC2=C(C=CC(=C2)F)NC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(2,2-dimethylhydrazinecarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2425175.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-bromobenzamide](/img/structure/B2425176.png)

![2-Fluoro-N-[2-[(5E)-5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]pyridine-4-carboxamide](/img/structure/B2425178.png)

![8-(2,5-dimethylphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2425181.png)

![6-chloro-N-[2-(4-chlorophenyl)ethyl]-3-nitropyridin-2-amine](/img/structure/B2425183.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2425185.png)

![N-(4-(N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2425193.png)

![3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxylic Acid](/img/structure/B2425194.png)